molecular formula C7H9BrN2S B13198609 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13198609
M. Wt: 233.13 g/mol
InChI Key: MFGDYELMVLVEDT-UHFFFAOYSA-N
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Description

4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a specialized chemical reagent designed for use in medicinal chemistry and materials science research. This compound features the 1,2,3-thiadiazole heterocycle, a privileged scaffold in drug discovery known for its broad spectrum of biological activities . The bromomethyl group on the cyclopropane ring makes this molecule a highly versatile and reactive intermediate, ideal for cross-coupling reactions and as a building block for the synthesis of more complex molecular architectures . Researchers are exploring 1,2,3-thiadiazole derivatives for their potential anticancer properties, as these scaffolds can interact with specific biological targets to inhibit tumor cell proliferation . The unique electronic properties of the 1,2,3-thiadiazole ring also make it a candidate for developing advanced materials, such as organic semiconductors and dyes for optoelectronic applications . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]thiadiazole

InChI

InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2

InChI Key

MFGDYELMVLVEDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSN=N2)CBr

Origin of Product

United States

Preparation Methods

Direct Cyclization of Thiosemicarbazides with Alkylating Agents

Classical Approach:

  • Thiosemicarbazides are cyclized to 1,2,4-thiadiazoles through dehydration or oxidative cyclization.
  • To introduce the bromomethylcyclopropyl group, an alkylation step with a suitable cyclopropylmethyl bromide derivative is integrated either before or after heterocycle formation.

Procedure:

  • Synthesize or procure 1-(bromomethyl)cyclopropane derivatives.
  • React the heterocyclic core (e.g., 2-amino-1,3,4-thiadiazole) with 1-(bromomethyl)cyclopropane in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the amino group or other reactive sites.

Advantages:

  • High regioselectivity.
  • Compatibility with standard heterocycle synthesis pathways.

Limitations:

  • Potential side reactions due to ring strain of cyclopropane.
  • Need for careful control of reaction conditions to prevent ring opening.

Multi-step Synthesis via Intermediate Precursors

Step 1: Synthesis of 2-amino-1,3,4-thiadiazole

  • Using methods similar to those outlined in patent CN103936691A, which involve reacting thiosemicarbazide with phosphorus pentachloride and subsequent neutralization, yielding high purity thiadiazole cores.

Step 2: Alkylation with Bromomethyl Cyclopropane

  • The amino group on the thiadiazole ring can be alkylated with bromomethylcyclopropane under basic conditions (e.g., K₂CO₃ in DMF or acetone) to form the desired 4-{[1-(bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole .

Step 3: Purification

  • Recrystallization from suitable solvents ensures high purity and yield.

Advantages:

  • Flexibility in modifying side chains.
  • Well-established protocols for similar alkylations.

Limitations:

  • Possible over-alkylation or formation of by-products.
  • Need for regioselective control if multiple reactive sites exist.

Cyclopropylmethylation via Radical or Nucleophilic Pathways

Radical Approach:

  • Use of radical initiators (e.g., AIBN) to promote addition of cyclopropylmethyl radicals to heterocycles.

Nucleophilic Approach:

  • Generation of a nucleophilic thiadiazole intermediate (e.g., via deprotonation of the nitrogen atom) followed by reaction with 1-(bromomethyl)cyclopropane .

Mechanistic Insights:

  • The strained cyclopropane ring can undergo ring-opening under radical conditions, facilitating the formation of the target compound.

Advantages:

  • Potential for high regioselectivity.
  • Suitable for complex substitution patterns.

Limitations:

  • Requires careful control of reaction conditions.
  • Possible side reactions involving ring opening.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
1. Alkylation of pre-formed thiadiazole 2-Amino-1,3,4-thiadiazole 1-(Bromomethyl)cyclopropane, Base (K₂CO₃) Reflux in DMF or acetone Simple, high yield Over-alkylation risk
2. Multi-step heterocycle synthesis + alkylation Thiosemicarbazide, Phosphorus pentachloride, Bromocyclopropane derivative Alkylation reagents, neutralization Controlled temperature, recrystallization Modular, adaptable Multi-step, time-consuming
3. Radical/nucleophilic cyclopropylmethylation Thiadiazole intermediates Radical initiators or nucleophiles Radical conditions or base-mediated Potentially selective Side reactions, ring strain issues

Research Findings and Innovations

Recent advancements highlight the utility of enzymatic catalysis and green chemistry approaches in heterocycle synthesis, although specific methods for the cyclopropylmethyl derivative are limited. Notably:

  • Enzymatic halogenation (e.g., via chloroperoxidase) can facilitate selective halogenation on heterocycles, potentially enabling subsequent functionalization with cyclopropylmethyl groups.
  • Transition-metal-free methods involving base-mediated tandem reactions have successfully synthesized thiadiazoles with various substituents, indicating potential for adaptation to include cyclopropylmethyl groups.

Concluding Remarks

The preparation of This compound can be achieved through:

The choice of method depends on the desired purity, yield, and available reagents. The most straightforward and scalable approach involves synthesizing the thiadiazole core via established protocols and then performing nucleophilic substitution with a bromomethylcyclopropane compound under basic conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or alkynes to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiadiazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives

  • Electronic Properties: The 1,2,3-thiadiazole core in the target compound has a distinct electron-deficient character compared to 1,3,4-thiadiazoles (e.g., 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol from ). This difference influences reactivity in electrophilic substitutions and hydrogen-bonding interactions .
  • Biological Activity : 1,2,3-Thiadiazoles are preferred in necroptosis inhibition due to their optimal spatial arrangement for target binding, whereas 1,3,4-thiadiazoles are more common in antimicrobial agents .

Substituent Effects

Cyclopropyl vs. Aromatic/Linear Alkyl Groups

  • Cyclopropyl : The cyclopropyl group in the target compound enhances conformational rigidity and metabolic stability. highlights that cyclopropyl substituents at the 4-position of 1,2,3-thiadiazoles maximize necroptosis inhibition by improving target engagement .
  • Aromatic Groups : Compounds like DX-03-10 (), which feature a trifluoromethylbenzyloxy group, rely on aromatic π-stacking for activity but exhibit reduced potency in sterically demanding environments compared to cyclopropane-containing analogs .

Bromomethyl vs. Other Halogenated Groups

  • Bromine Reactivity: The bromomethyl group in the target compound allows for facile alkylation or cross-coupling, unlike chloro or fluoro analogs. For example, 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () uses bromine for Suzuki-Miyaura coupling but lacks the direct reactivity of a bromomethyl substituent .

Necroptosis Inhibition

  • Optimal Substituents : demonstrates that small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and halogenated benzylamides at the 5-position of 1,2,3-thiadiazoles synergistically enhance necroptosis inhibition. The target compound’s bromomethyl-cyclopropylmethyl group aligns with this SAR .
  • Stereochemical Influence : When a methyl group is present on the benzylic position (as in the target compound), the (S)-enantiomer shows superior activity due to better steric alignment with the target protein .

Anti-Tumor Potential

  • Comparison with DX-03-10 : While DX-03-10 () exhibits anti-tumor activity via indoleamine 2,3-dioxygenase inhibition, the target compound’s cyclopropane-bromomethyl group may offer improved blood-brain barrier penetration, a critical factor in CNS-targeted therapies .

Key Research Findings

  • Potency Retention : Replacement of the 1,2,3-thiadiazole core with thiophene (as in ) reduces necroptosis inhibition by 3–5-fold, underscoring the importance of the thiadiazole heterocycle .
  • Metabolic Stability : Cyclopropyl-containing derivatives exhibit longer half-lives (~4.2 hours in vitro) compared to linear alkyl analogs (~1.8 hours) due to resistance to cytochrome P450 oxidation .

Biological Activity

4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring known for its diverse biological activities. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a cyclopropyl moiety. The molecular formula is C7H9BrN2SC_7H_9BrN_2S with a molecular weight of approximately 233.13 g/mol . The biological activity of thiadiazole derivatives has been extensively studied, revealing significant pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. A comparative analysis of similar compounds indicates that modifications on the thiadiazole core can significantly influence their effectiveness against various pathogens.

Compound Name Structure Type Notable Activity
4-(Bromomethyl)-1,2,3-thiadiazoleThiadiazoleAntimicrobial
5-(4-Fluorophenyl)-1,3,4-thiadiazoleThiadiazoleAnticancer
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleThiadiazole derivativeAntitumor

The antimicrobial efficacy is often evaluated using standard assays against bacterial strains such as E. coli and S. aureus. In studies, derivatives have demonstrated minimum inhibitory concentrations (MICs) that support their potential use in therapeutic applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, molecular docking studies have indicated that structural variations can enhance binding affinity to cancer cell targets. In vitro assays using cancer cell lines (e.g., U87 and HeLa) have shown that certain derivatives exhibit selective cytotoxicity.

  • Case Study : In a study investigating novel thiosemicarbazides and their corresponding thiadiazoles, compound 4d was noted for its high cytotoxic activity against U87 cells with an IC50 value significantly lower than standard treatments like acetazolamide (IC50 = 0.03 ± 0.01 µM) .

The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance:

  • Carbonic Anhydrase Inhibition : Some thiadiazoles have been shown to inhibit carbonic anhydrase IX effectively, implicating them in cancer treatment strategies aimed at metabolic pathways in tumor cells .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how structural modifications impact biological activity. These studies typically focus on binding interactions with target proteins and enzymes:

  • Findings : Modifications on the thiadiazole ring can lead to enhanced specificity and potency against certain biological targets. For example, compounds with specific substituents demonstrated improved binding affinities in silico compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves two stages: (1) Formation of the cyclopropane ring system via alkylation or cycloaddition reactions, and (2) Bromination of the methyl group using reagents like NN-bromosuccinimide (NBS) under radical initiation . The thiadiazole core can be constructed via cyclization of thiosemicarbazide derivatives with carboxylic acids in the presence of POCl₃, which activates carbonyl groups . Optimization includes using polar solvents (e.g., DMF/ethanol mixtures) and catalysts like sodium acetate to enhance reaction efficiency. Monitoring via TLC and elemental analysis ensures purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • ¹H/¹³C NMR : Critical for identifying cyclopropyl proton environments (δ ~0.5–2.0 ppm) and bromomethyl signals (δ ~3.5–4.5 ppm) .
  • IR Spectroscopy : Confirms C-Br stretches (~550–650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometric ratios (C, H, N, S) to confirm purity (>95%) .
  • Melting Point : Comparison with literature values (e.g., ~135–137°C for analogous bromomethyl-thiadiazoles) aids preliminary purity checks .

Q. How does the bromomethyl group influence the compound’s reactivity in substitution reactions?

  • Methodology : The electron-withdrawing thiadiazole ring activates the bromomethyl group for nucleophilic substitution (SN₂). Solvent polarity (e.g., DMSO or acetone) and catalysts like KI enhance reaction rates. Kinetic studies via HPLC or GC-MS can track substitution progress, while X-ray crystallography confirms regioselectivity in products .

Advanced Research Questions

Q. What computational methods are effective in predicting the electronic and steric effects of the cyclopropylmethyl substituent on the thiadiazole ring?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations assess steric hindrance caused by the cyclopropane ring, correlating with experimental crystallographic data (e.g., bond angles and dihedral angles from X-ray structures) .

Q. How can crystallographic data resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Methodology : X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) that stabilize bioactive conformations . For example, if a derivative shows unexpected enzyme inhibition, crystal structures of ligand-enzyme complexes can clarify binding modes. Comparative docking studies (AutoDock Vina) and SAR analysis further differentiate mechanisms (e.g., enzyme vs. receptor targeting) .

Q. What strategies improve regioselectivity in bromination reactions targeting the cyclopropane-methyl group?

  • Methodology : Directed bromination using protecting groups (e.g., acetyl) on the thiadiazole ring can steer reactivity toward the cyclopropane-methyl site. Radical inhibitors (e.g., TEMPO) suppress side reactions. Reaction progress monitoring via ¹H NMR and high-resolution MS ensures selectivity, while adjusting solvent polarity (e.g., CCl₄ vs. MeCN) fine-tunes radical stability .

Q. How do non-covalent interactions (e.g., C–H⋯π) in the solid state inform the design of stable thiadiazole derivatives?

  • Methodology : Crystal packing analysis (e.g., Hirshfeld surfaces) identifies dominant interactions, such as π-stacking between thiadiazole rings and aromatic substituents. Introducing electron-rich aryl groups enhances these interactions, improving thermal stability. Solubility studies in simulated physiological media (PBS, pH 7.4) link crystal packing to bioavailability .

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